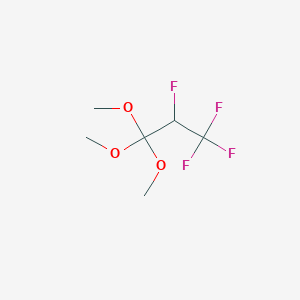![molecular formula C8H10ClNO B14663247 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 45802-78-6](/img/structure/B14663247.png)
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an oxirane (epoxide) ring attached to a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an epoxide-containing reagent. One common method is the reaction of pyridine with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles, such as amines or thiols, leading to the formation of substituted pyridinium derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as DMF or methanol, at moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic substitution: Substituted pyridinium derivatives with various functional groups.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The pyridinium ion can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one
- 1-(Oxiran-2-ylmethyl)piperidine
- 1-Methylpyridinium chloride
Uniqueness
1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both an epoxide ring and a pyridinium ion in its structure. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. For example, 1-[(Oxiran-2-yl)methyl]pyrrolidin-2-one and 1-(Oxiran-2-ylmethyl)piperidine contain an epoxide ring but lack the pyridinium ion, which may result in different chemical and biological properties .
Eigenschaften
CAS-Nummer |
45802-78-6 |
|---|---|
Molekularformel |
C8H10ClNO |
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
1-(oxiran-2-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H10NO.ClH/c1-2-4-9(5-3-1)6-8-7-10-8;/h1-5,8H,6-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IDRZGVLLSOFHQJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(O1)C[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


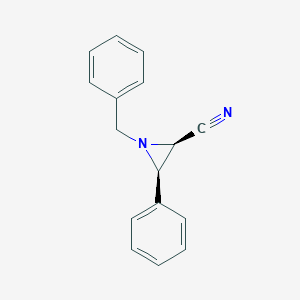
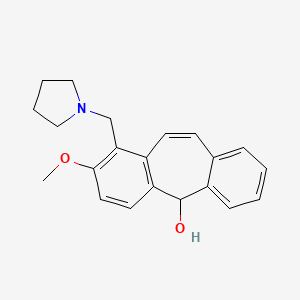
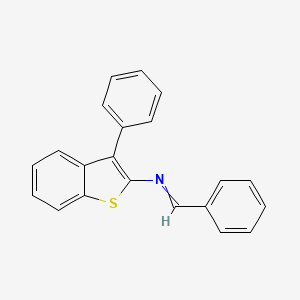

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
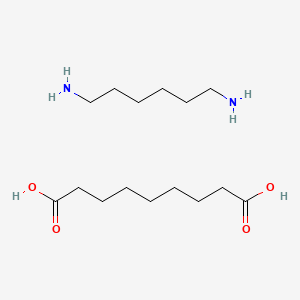
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

